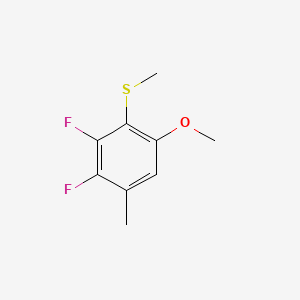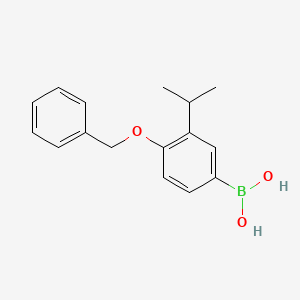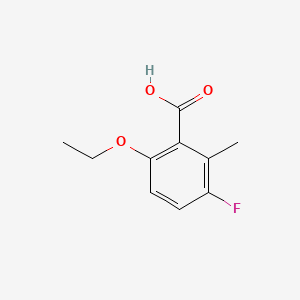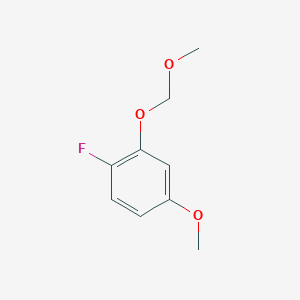
(4-Cyclopropylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopropylpyridin-3-yl)methanol is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It features a pyridine ring substituted with a cyclopropyl group at the 4-position and a hydroxymethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-cyclopropylpyridine with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (4-Cyclopropylpyridin-3-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, possibly through continuous flow reactions or other scalable techniques.
化学反応の分析
Types of Reactions
(4-Cyclopropylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: (4-Cyclopropylpyridin-3-yl)carboxylic acid.
Reduction: 4-Cyclopropylpiperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(4-Cyclopropylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
作用機序
The mechanism of action of (4-Cyclopropylpyridin-3-yl)methanol is not well-documented. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxymethyl group may also participate in nucleophilic or electrophilic reactions, influencing its biological activity .
類似化合物との比較
Similar Compounds
3-Pyridinemethanol: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylpyridine: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
4-Cyclopropylpiperidine: A reduced form of the pyridine ring, altering its electronic properties.
Uniqueness
(4-Cyclopropylpyridin-3-yl)methanol is unique due to the combination of the cyclopropyl group and the hydroxymethyl group on the pyridine ring. This combination provides a distinct steric and electronic environment, potentially leading to unique reactivity and interactions in chemical and biological systems .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
(4-cyclopropylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-10-4-3-9(8)7-1-2-7/h3-5,7,11H,1-2,6H2 |
InChIキー |
AEVAVDZIHNJIGK-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C=NC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)

![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)

![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)

![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14018817.png)
![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)


![(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate](/img/structure/B14018841.png)

